molecular formula C13H19N5O2 B2912361 2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE CAS No. 1421483-63-7

2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE

Cat. No.: B2912361
CAS No.: 1421483-63-7
M. Wt: 277.328
InChI Key: VEIZWZWLUOODPV-UHFFFAOYSA-N
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Description

2-(N-Methylacetamido)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]acetamide is a chemical compound for research applications, featuring a distinctive molecular architecture that combines dual acetamide functionalities with a pyrrolidinyl-substituted pyrimidine ring. This structure positions it as a potential building block in medicinal chemistry and drug discovery. The acetamide moiety is a common pharmacophore found in molecules with a wide range of biological activities, while the pyrrolidinyl-pyrimidine group can contribute to molecular recognition and binding affinity in biological systems. Researchers may find this compound valuable for developing novel enzyme inhibitors or receptor modulators, particularly as part of structure-activity relationship (SAR) studies. Its specific biological targets, mechanism of action, and detailed research applications are not yet fully characterized in the scientific literature, presenting an opportunity for investigative work. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

2-[acetyl(methyl)amino]-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-10(19)17(2)9-12(20)16-11-7-14-13(15-8-11)18-5-3-4-6-18/h7-8H,3-6,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZWZWLUOODPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Mechanism of Action

The mechanism of action of 2-(N-METHYLACETAMIDO)-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyrrolidinyl-pyrimidine scaffold distinguishes it from analogs with bulkier aromatic systems (e.g., anthracene in 5f or benzo[b]thiophene in DB07165 ).
  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) in analogs like and enhance metabolic stability but may reduce solubility compared to the target’s pyrrolidine group, which offers a balance of hydrophilicity and conformational flexibility.

Physicochemical Properties

  • Melting Point : Compound 5f exhibits a high melting point (260–262°C) due to its rigid anthracene moiety , whereas the target compound’s pyrrolidinyl-pyrimidine core likely results in a lower melting point, enhancing solubility.
  • Chromatographic Behavior : Compound 5f has an Rf value of 0.10 in n-hexane/ethyl acetate (2:1) , suggesting moderate polarity. The target compound’s polarity may differ due to its pyrimidine and pyrrolidine groups.

Biological Activity

The compound 2-(N-Methylacetamido)-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, with a molecular weight of approximately 262.31 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an acetamido group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

  • Inhibition of Kinases : This compound may inhibit specific kinases involved in signaling pathways related to neurodegenerative diseases. For instance, the inhibition of mixed lineage kinase 3 (MLK3) has been linked to neuroprotection in models of Parkinson's disease and HIV-associated neurocognitive disorders .
  • Adenosine Kinase Inhibition : Compounds with similar structures have shown potential as adenosine kinase inhibitors, which could enhance the therapeutic efficacy in conditions like cancer and inflammatory diseases .

Anticancer Activity

Recent studies have demonstrated that similar pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, a related compound was shown to reduce cell viability in human cancer cells through caspase activation and modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15.4Induction of apoptosis via caspase activation
MCF7 (breast)12.8Cell cycle arrest and apoptosis
A549 (lung)18.6Inhibition of proliferation

Neuroprotective Effects

In vitro studies have indicated that the compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies

  • Neurodegenerative Disease Model : In a study involving SH-SY5Y neuroblastoma cells treated with MPP+, the compound demonstrated protective effects by inhibiting JNK activation, which is crucial in neuronal apoptosis. The results showed a significant reduction in cell death compared to untreated controls .
  • Cancer Cell Studies : A series of experiments on various cancer cell lines indicated that the compound effectively inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

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